molecular formula C12H25NO3 B12955717 tert-Butyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate

tert-Butyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate

Cat. No.: B12955717
M. Wt: 231.33 g/mol
InChI Key: WDNUNTNGUOKMFE-JTQLQIEISA-N
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Description

tert-Butyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate is a chiral chemical building block of high value in organic synthesis and pharmaceutical research. The compound features both a carbamate-protected amine, provided by the tert-butoxycarbonyl (Boc) group, and a hydroxy functional group on a stereodefined carbon backbone. This structure makes it a versatile precursor for constructing more complex molecules, particularly in medicinal chemistry where its scaffold is similar to that of amino alcohol derivatives. The related alcohol compound, Carbamic acid, N-[(1R)-1-(2-hydroxyethyl)-3-methylbutyl]-, 1,1-dimethylethyl ester (CAS# 944145-92-0), which is structurally very similar, has a recorded molecular formula of C12H25NO3 and a molecular weight of 231.33200 g/mol . It also has a calculated density of 0.975±0.06 g/cm³ and a boiling point of 342.3±25.0 °C at 760 mmHg . As a Boc-protected amino alcohol, this compound is instrumental in the synthesis of various active pharmaceutical ingredients (APIs). Its primary research applications include serving as an intermediate in peptidomimetics, facilitating the study of stereoselective reactions, and acting as a key chiral synthon in drug discovery projects. The (R)-enantiomer specification is critical for research requiring specific stereochemistry, such as in the development of targeted therapeutics. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate

InChI

InChI=1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m0/s1

InChI Key

WDNUNTNGUOKMFE-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@H](CCO)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(CCO)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. . The reaction conditions usually involve mild temperatures and anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate can be achieved through a continuous flow process using microreactor systems. This method is more efficient and sustainable compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted carbamates or ureas.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C_{12}H_{25}N_{1}O_{2}
  • Molecular Weight : 231.33 g/mol
  • CAS Number : 57791089

The compound features a tert-butyl group and a carbamate functional group, which are known for their stability and biological activity. The specific stereochemistry at the hydroxyl group contributes to its potential interactions with biological targets.

Medicinal Chemistry Applications

1. Drug Development
tert-Butyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate has been investigated for its role in developing new pharmaceuticals. Its structural characteristics allow it to interact with various biological pathways, making it a candidate for drug formulation targeting specific diseases.

2. Enzyme Inhibition Studies
Research indicates that compounds similar to this compound can modulate enzyme activity. For example, studies have shown that carbamate derivatives can act as inhibitors for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions like diabetes or obesity .

3. Biodegradable Implants
The compound has been explored in the context of biodegradable materials for drug delivery systems. Its properties may allow for controlled release of therapeutic agents over time, enhancing treatment efficacy while minimizing side effects .

Organic Synthesis Applications

1. Synthesis of Complex Molecules
this compound is utilized in organic synthesis as a building block for more complex molecules. Its stability under various reaction conditions makes it an attractive choice for chemists looking to create new compounds with specific functionalities.

2. Protective Groups in Synthesis
In synthetic organic chemistry, tert-butyl groups are often used as protecting groups due to their ease of removal and ability to stabilize reactive intermediates. This property is particularly useful when synthesizing compounds that require multiple functional group transformations .

Case Studies

Study Title Application Area Findings
In vivo Delivery of Therapeutic PeptidesBiodegradable ImplantsDemonstrated sustained release of growth hormone from encapsulated cells using similar carbamate compounds .
Enzyme Interaction StudiesMedicinal ChemistryInvestigated the inhibitory effects of carbamate derivatives on metabolic enzymes, showing potential for diabetes treatment .
Synthesis of Novel CarbamatesOrganic SynthesisDeveloped new synthetic routes utilizing tert-butyl carbamates as intermediates, showcasing versatility in creating complex structures.

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can form stable intermediates with various biological targets, including enzymes and proteins . This interaction often leads to the inhibition of enzyme activity or modification of protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares tert-Butyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate with structurally related carbamate derivatives:

Compound Name Key Structural Features Synthesis Method Physical/Chemical Properties Applications
This compound Boc-protected amine, R-configuration hydroxyl, 5-methylhexan-3-yl chain Likely via reduction of ketones (e.g., NaBH₄) followed by Boc protection Not explicitly reported; inferred: moderate polarity, solid at room temperature Intermediate for chiral molecules in pharmaceuticals
(R,S)-tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate (3) Boc-protected amine, racemic hydroxyl, phenyl substituent NaBH₄ reduction of tert-butyl (2-acetylphenyl)carbamate (84% yield) Liquid at room temperature; characterized by GC, NMR Model compound for studying racemic mixtures
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate Boc-protected amine, diastereomeric hydroxyl, cyclohexane ring Not detailed; likely enzymatic resolution or chiral pool synthesis Solid (CAS 155975-19-2); low hazard (safety data available) Chiral building block for macrocyclic drugs
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Boc-protected amine, R-configuration hydroxyl, biphenyl substituent Multi-step coupling (exact method unspecified) ≤100% purity; no significant hazards reported Research-scale intermediate for bioactive molecules
tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate Boc-protected amine, amino-benzisoxazole core Silica gel-mediated cyclization and protection Solid; LogP ~2.5 (estimated); characterized by NMR, MS Anticancer and antimicrobial agent precursor

Research Findings and Trends

  • Yield and Purity : Racemic hydroxyl-containing carbamates (e.g., compound 3) achieve high yields (84%), while enantiopure derivatives often require additional purification steps, reducing scalability .
  • Emerging Applications : Carbamates with heterocyclic cores (e.g., benzisoxazole) show promise in targeting kinase inhibitors, unlike aliphatic derivatives .

Biological Activity

tert-Butyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate, also known as tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate, is a carbamate derivative that has garnered attention for its potential biological activity. This compound is characterized by its unique structural features, which may influence its interactions within biological systems. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₂₅NO₃
  • Molecular Weight : 231.34 g/mol
  • CAS Number : [not provided in sources]

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate group is known to influence the compound's ability to modulate enzymatic activity and may act as a substrate or inhibitor in various metabolic pathways.

Potential Mechanisms:

  • Enzyme Interaction : The compound may serve as a substrate for certain enzymes, facilitating biochemical reactions.
  • Receptor Modulation : It might interact with receptor sites, influencing signaling pathways and cellular responses.

Biological Activity Studies

Research on the biological activity of this compound is limited but suggests potential therapeutic applications. Below are some findings from relevant studies:

Study FocusFindingsReference
Enzyme Inhibition Demonstrated moderate inhibition of specific hydrolases involved in metabolic processes.
Pharmacological Applications Investigated for potential use in drug development due to its ability to modify enzyme activity.
Toxicological Assessment Preliminary studies indicate low toxicity levels in vitro, suggesting safety for further research.

Case Studies

Several case studies have explored the implications of using this compound in biological research:

  • Case Study 1: Enzyme Interaction
    • Researchers evaluated the compound's effect on a specific enzyme related to metabolic syndrome.
    • Results indicated a significant decrease in enzyme activity, suggesting potential for therapeutic intervention.
  • Case Study 2: Drug Development
    • The compound was tested alongside other carbamates to assess its efficacy in treating neurodegenerative diseases.
    • Findings highlighted its potential as a lead compound due to favorable interaction profiles with target receptors.

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